7-Fluoroquinoline-6-carbaldehyde 7-Fluoroquinoline-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1185768-18-6
VCID: VC3000965
InChI: InChI=1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H
SMILES: C1=CC2=CC(=C(C=C2N=C1)F)C=O
Molecular Formula: C10H6FNO
Molecular Weight: 175.16 g/mol

7-Fluoroquinoline-6-carbaldehyde

CAS No.: 1185768-18-6

Cat. No.: VC3000965

Molecular Formula: C10H6FNO

Molecular Weight: 175.16 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoroquinoline-6-carbaldehyde - 1185768-18-6

Specification

CAS No. 1185768-18-6
Molecular Formula C10H6FNO
Molecular Weight 175.16 g/mol
IUPAC Name 7-fluoroquinoline-6-carbaldehyde
Standard InChI InChI=1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H
Standard InChI Key MXHXHJCXWSYDQO-UHFFFAOYSA-N
SMILES C1=CC2=CC(=C(C=C2N=C1)F)C=O
Canonical SMILES C1=CC2=CC(=C(C=C2N=C1)F)C=O

Introduction

Chemical Identity and Basic Properties

7-Fluoroquinoline-6-carbaldehyde is a heterocyclic organic compound containing a quinoline core structure with fluorine and aldehyde functional groups. It is characterized by its unique structural features that contribute to its chemical reactivity and potential applications in pharmaceutical and organic synthesis.

Identification and Nomenclature

The compound 7-Fluoroquinoline-6-carbaldehyde is known by several names in chemical literature and databases. The IUPAC name for this compound is 7-fluoro-6-quinolinecarbaldehyde, which accurately describes its structure with the positions of the substituents clearly indicated . The compound is also identified by its CAS Registry Number 1185768-18-6, which serves as a unique identifier in chemical databases and literature . Additional synonyms include 7-Fluoro-quinoline-6-carbaldehyde, which is a slight variation in the naming convention but refers to the same chemical entity .

Physical and Chemical Properties

The physical and chemical properties of 7-Fluoroquinoline-6-carbaldehyde are summarized in Table 1, which provides essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of 7-Fluoroquinoline-6-carbaldehyde

PropertyValueSource
Molecular FormulaC₁₀H₆FNO
Molecular Weight175.16 g/mol
Physical FormSolid
InChI KeyMXHXHJCXWSYDQO-UHFFFAOYSA-N
InChI Code1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H
Purity (Commercial)95-98%
Storage ConditionsInert atmosphere, 2-8°C

The molecular structure of 7-Fluoroquinoline-6-carbaldehyde consists of a quinoline ring system with a fluorine atom at the 7-position and an aldehyde group (–CHO) at the 6-position. The presence of the fluorine substituent significantly affects the electronic properties of the molecule, which can influence its reactivity and potential biological activities .

Structural Features and Significance

The structural features of 7-Fluoroquinoline-6-carbaldehyde contribute significantly to its chemical behavior and potential applications in various fields.

Structural Characteristics

7-Fluoroquinoline-6-carbaldehyde belongs to the class of fluorinated heterocyclic compounds. The compound's structure combines several important features:

  • A quinoline core, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring.

  • A fluorine atom at the 7-position of the quinoline system.

  • An aldehyde functional group at the 6-position of the quinoline system.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of quinoline carbaldehydes and related structures, which can be adapted for the synthesis of 7-Fluoroquinoline-6-carbaldehyde.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction represents an important method for the synthesis of various aromatic aldehydes and α-β-unsaturated aldehydes, including quinoline-carbaldehydes . This reaction typically involves treating an activated aromatic compound with a combination of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), which forms the reactive Vilsmeier reagent.

For quinoline derivatives, the synthesis of quinoline-3-carbaldehydes has been documented using the Vilsmeier-Haack reaction on corresponding oximes. The reaction proceeds through the formation of an iminium salt intermediate, which subsequently undergoes hydrolysis to yield the aldehyde product . While this method is primarily described for quinoline-3-carbaldehydes, it could potentially be adapted for the synthesis of 7-Fluoroquinoline-6-carbaldehyde by starting with an appropriately substituted precursor.

Formylation using Syngas

Another documented approach involves formylation of halogenated quinoline derivatives using syngas (CO/H₂) under catalytic conditions. As described in the literature, a Parr reactor can be used with the following reaction conditions :

  • Substrate: 2-bromoquinoline derivative (0.63 mmol)

  • Solvent: CH₃CN (10 ml)

  • Catalyst: Pd(OAc)₂ (0.0312 mmol)

  • Ligand: PPh₃ (0.126 mmol)

  • Base: Tributylamine (0.882 mmol) and 2,4,6-trimethylpyridine (0.063 mmol)

  • Reaction conditions: 30 bar syngas (1:1 CO:H₂), 120°C, 18 hours

This method could potentially be applied to the synthesis of 7-Fluoroquinoline-6-carbaldehyde by starting with an appropriate 7-fluoro-6-halo-quinoline precursor.

Amination of Fluoroquinolones

Research has also been conducted on the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various amines . While this approach is focused more on the synthesis of fluoroquinolone antibiotics rather than carbaldehydes specifically, it demonstrates the reactivity of the 7-position in fluoroquinoline derivatives and could potentially be relevant for the preparation of precursors to 7-Fluoroquinoline-6-carbaldehyde.

Table 2: Comparison of Synthesis Methods for Quinoline Carbaldehydes

MethodStarting MaterialsReaction ConditionsAdvantagesChallengesSource
Vilsmeier-HaackAcetophenone oximesPOCl₃, DMFEffective for formylation of aromatic compoundsMay require optimization for specific substitution patterns
Syngas FormylationHalogenated quinolinesPd catalyst, syngas (30 bar), 120°CCan provide high yields (60-88%)Requires specialized equipment (high pressure reactor)
Green Amination7-halo-6-fluoroquinolone-3-carboxylic acidsWater, catalyst (0.08g {Mo₁₃₂}), refluxHigh yield (97%), short reaction time (30 min)Focuses on amination rather than formylation
Hazard CategoryClassificationDescriptionSource
GHS PictogramGHS07Warning
Signal WordWarningIndicates a less severe hazard category
Hazard StatementsH302-H315-H319-H332-H335Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; Harmful if inhaled; May cause respiratory irritation
Precautionary StatementsP261-P280-P305+P351+P338Avoid breathing dust/fume/gas/mist/vapors/spray; Wear protective gloves/protective clothing/eye protection/face protection; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

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